2,6-Bis(trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

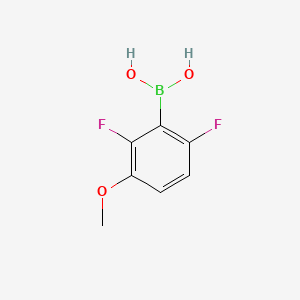

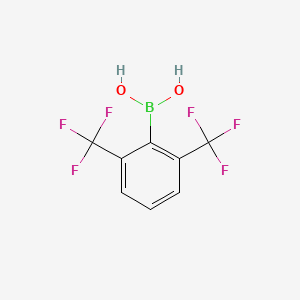

2,6-Bis(trifluoromethyl)phenyl)boronic acid, also known as 2,6-DiFluoro-4-methylphenylboronic acid, is a boronic acid that is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. This compound has the molecular formula C7H5BF6O2 and is a white, crystalline solid with a melting point of 65°C. It is soluble in a variety of organic solvents and is commercially available as a reagent for use in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Elektrolytzusätze

2,6-Bis(trifluormethyl)phenylboronsäure wurde auf ihr Potenzial als Elektrolytzusatz untersucht . Das niedrigere LUMO-Energieniveau der Verbindung ermöglicht es, bei einem höheren Potential als das von PC-solvatisiertem Li+ -Ion reduziert zu werden . Dies macht sie zu einem guten Kandidaten für den Einsatz in Lithium-Ionen-Batterien .

Schutzreagenz bei der Sulfatierung

Diese Verbindung wurde als Schutzreagenz bei der regioselektiven, zinnfreien Sulfatierung von Allyl-β-D-galactopyranosid verwendet . Dieser Prozess ist der Schlüssel zur Totalsynthese von Seminolipid, einem Sulfoglycolipid .

Katalyse

This compound kann in verschiedenen katalytischen Reaktionen verwendet werden. Zum Beispiel kann sie in Rhodium-katalysierter intramolekularer Aminierung, Pd-katalysierter direkter Arylierung und Mizoroki-Heck- sowie Suzuki-Miyaura-Kupplungsreaktionen eingesetzt werden .

Synthese von Arylketonen

Diese Verbindung kann in der Kreuzkupplungsreaktion mit Säurechloriden verwendet werden, um Arylketone zu synthetisieren .

Design und Synthese supramolekularer Anordnungen

Phenylboronsäuren, einschließlich this compound, wurden beim Design und der Synthese supramolekularer Anordnungen verwendet .

Druckbare Elektronik

Thiazol-Derivate dieser Verbindung wurden bei der Entwicklung druckbarer Elektronik verwendet .

Wirkmechanismus

Target of Action

The primary target of 2,6-Bis(trifluoromethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of organoboron compounds (like 2,6-Bis(trifluoromethyl)phenylboronic acid) with organic halides or pseudohalides to form carbon-carbon bonds .

Pharmacokinetics

The compound is known to be stable and readily prepared , suggesting good bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of 2,6-Bis(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. The compound is known to be stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.

Safety and Hazards

Zukünftige Richtungen

The application of 2,6-bis(trifluoromethyl)phenylboronic acid as a recoverable and reusable protective agent for diols has been described . The resulting cyclic boronic esters are water- and air-stable and tolerant to various organic transformations . This suggests potential future applications in the field of synthetic chemistry.

Biochemische Analyse

Biochemical Properties

(2,6-Bis(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups present in carbohydrates. These interactions are crucial for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling pathways. This compound can also alter gene expression by inhibiting transcription factors or modifying chromatin structure. Furthermore, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, (2,6-Bis(trifluoromethyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This compound can also act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate binding. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that (2,6-Bis(trifluoromethyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of (2,6-Bis(trifluoromethyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At high doses, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can induce toxic effects, such as cellular damage, organ dysfunction, and adverse behavioral changes. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

(2,6-Bis(trifluoromethyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can affect the activity of cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, (2,6-Bis(trifluoromethyl)phenyl)boronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, (2,6-Bis(trifluoromethyl)phenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution properties are critical for understanding the compound’s cellular effects and pharmacokinetics .

Subcellular Localization

The subcellular localization of (2,6-Bis(trifluoromethyl)phenyl)boronic acid is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding partners and post-translational modifications. The subcellular localization of (2,6-Bis(trifluoromethyl)phenyl)boronic acid can affect its activity and function, providing insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

[2,6-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMPGNNEOZGBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382526 | |

| Record name | [2,6-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681812-07-7 | |

| Record name | [2,6-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does o-FXylB(OH)2 function as a protective group for diols, and what makes it advantageous?

A1: o-FXylB(OH)2 reacts with diols to form cyclic boronic esters, effectively protecting the diol functionality. [] This protection strategy is advantageous due to the esters' remarkable stability against water, air, and various organic reagents. [] This allows for selective chemical transformations on other parts of the molecule without affecting the protected diol.

Q2: What makes the deprotection of o-FXylB(OH)2-protected diols particularly useful in organic synthesis?

A2: The deprotection of o-FXylB(OH)2-protected diols can be achieved under mild conditions, a significant advantage in complex synthetic sequences where harsh conditions could degrade other functional groups. [] This mild deprotection strategy contributes to the versatility of o-FXylB(OH)2 as a protective group in multistep synthesis.

Q3: Beyond protection chemistry, what other applications does o-FXylB(OH)2 have in organic synthesis?

A3: Research has shown that o-FXylB(OH)2 facilitates the regioselective sulfation of allyl β-d-galactopyranoside without using tin reagents, offering a less toxic alternative for this important transformation. [] This methodology has been successfully applied in the total synthesis of seminolipid and its analogues, highlighting the utility of o-FXylB(OH)2 in synthesizing complex glycolipids. []

Q4: Has o-FXylB(OH)2 demonstrated any catalytic activity, and if so, what is the mechanism involved?

A4: Computational studies have revealed the potential of o-FXylB(OH)2 and its derivatives as biomimetic catalysts for CO2 hydration. [] The proposed mechanism involves the formation of a boronic acid-CO2 adduct, facilitating the nucleophilic attack of water on CO2 and subsequent proton transfer steps. [] These studies suggest a promising avenue for utilizing o-FXylB(OH)2 derivatives in carbon capture technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.